2-phenyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide
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Overview
Description
2-phenyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a hydrazide functional group, which is linked to a phenyl group and a propenylidene moiety. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves the condensation of acetohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or other reduced forms.
Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
2-phenyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions. The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-phenyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-N’-[(E)-1-(4-pyridinyl)ethylidene]acetohydrazide
- 2-phenyl-N’-[(E)-3-pyridinylmethylene]acetohydrazide
- N’-[(1E,2E)-2-Chloro-3-phenyl-2-propen-1-ylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
2-phenyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is unique due to its specific structural features, such as the propenylidene linkage and the presence of two phenyl groups These features confer distinct reactivity and interaction profiles compared to similar compounds
Properties
Molecular Formula |
C17H16N2O |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-phenyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C17H16N2O/c20-17(14-16-10-5-2-6-11-16)19-18-13-7-12-15-8-3-1-4-9-15/h1-13H,14H2,(H,19,20)/b12-7+,18-13+ |
InChI Key |
ZAVNTOMOMWPHMB-NTIJCTKGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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